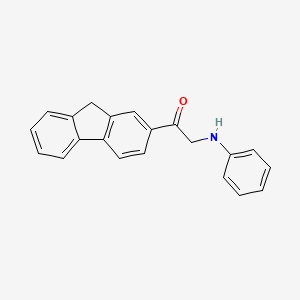![molecular formula C7H10N2O B14378447 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one CAS No. 89542-97-2](/img/structure/B14378447.png)
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2,3-diazabicyclo[320]hept-2-en-7-one is a unique bicyclic compound characterized by its diazabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a cyclopropane derivative, often catalyzed by transition metals such as ruthenium (Ru) or rhodium (Rh). The reaction conditions usually require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one involves its interaction with specific molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar diazabicyclo structure but differs in the ring size and substitution pattern.
Bicyclo[3.2.0]hept-2-en-6-one: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one is unique due to its specific substitution pattern and the presence of the diazabicyclo structure.
Propiedades
Número CAS |
89542-97-2 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
6,6-dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-8-9-5(4)6(7)10/h4-5H,3H2,1-2H3 |
Clave InChI |
ZPSROJVTDAKGQH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CN=NC2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


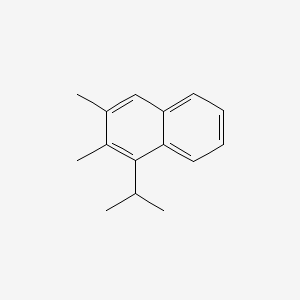
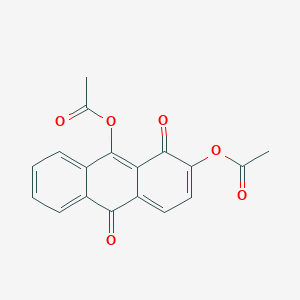

![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
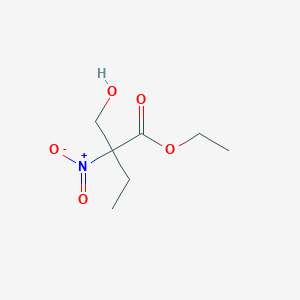

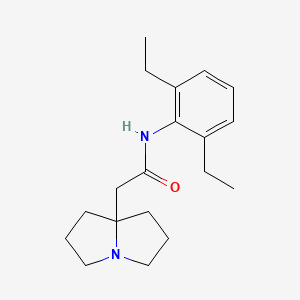
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)

![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
